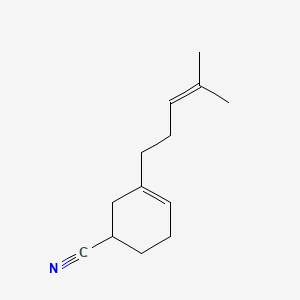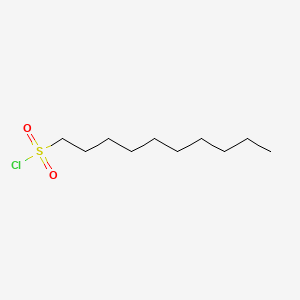
1-Phenylpiperidin-2-one
Vue d'ensemble
Description
1-Phenylpiperidin-2-one is a compound with the CAS Number: 4789-09-7 and a molecular weight of 175.23 . It has the IUPAC name 1-phenyl-2-piperidinone .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C11H13NO. It has a molecular weight of 175.2 g/mol.Chemical Reactions Analysis
Piperidines have been used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 366.6±11.0 °C at 760 mmHg, and a flash point of 178.1±10.5 °C . It also has a molar refractivity of 51.2±0.3 cm3 .Applications De Recherche Scientifique
Sigma Receptor Ligands : Compounds with the 1-phenylpiperidin-2-one moiety, such as 1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate, have shown high affinity and selectivity for sigma1 receptor sites. These compounds can modulate the expression of tissue transglutaminase (TG-2) in astroglial cell cultures, suggesting potential applications in neuropharmacology (Prezzavento et al., 2007).
Synthesis of (S)-2-Phenylpiperidin-3-one : Studies have developed methods for the synthesis of (S)-2-Phenylpiperidin-3-one, a precursor for substance P antagonists, highlighting its importance in the synthesis of pharmaceutical compounds (Gaucher et al., 2009).
Dopamine Receptor-directed Compounds : Phenylpiperidines like OSU6162 and ACR16 are being investigated for their potential as treatments for brain disorders such as schizophrenia and Huntington's disease. These compounds show activities at D2 dopamine receptors, suggesting their significance in neuropsychiatric research (Kara et al., 2010).
Synthesis of 2-Phenylpiperidin-3-ol Derivatives : Short synthesis routes have been developed for 2-Phenylpiperidin-3-ol derivatives, which are crucial in the production of various pharmaceutical agents (Cochi et al., 2009).
Neurokinin-1 Receptor Antagonists : The synthesis of phenylpiperidine compounds like 'CJ-17,493' demonstrates their potential as central nervous system selective neurokinin-1 receptor antagonists, crucial in anti-emetic therapy and other neurological applications (Shishido et al., 2008).
γ-Secretase Modulators in Alzheimer's Disease : Phenylpiperidine-type compounds have been identified as modulators targeting the transmembrane domain of presenilin 1 in Alzheimer's disease, suggesting a significant role in therapeutic applications for neurodegenerative disorders (Ohki et al., 2011).
Mécanisme D'action
Target of Action
1-Phenylpiperidin-2-one is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives are known to have various pharmacological applications
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Safety and Hazards
Orientations Futures
Piperidine derivatives have been covered in recent scientific literature, including the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This suggests that 1-Phenylpiperidin-2-one and similar compounds may have potential applications in future drug development.
Propriétés
IUPAC Name |
1-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOGCJIYHZVBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341258 | |
| Record name | 1-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4789-09-7 | |
| Record name | 1-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)

![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)


